molecular formula C15H20N4O5S B11011208 Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11011208
M. Wt: 368.4 g/mol
InChI Key: RARQPBGNYBRNIY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-2-aminothiazole with ethyl 4-oxo-4-(3-oxopiperazin-1-yl)butanoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but with an amino group instead of the complex piperazinyl-butanoyl moiety.

    4-Methyl-2-phenylthiazole-5-carboxylate: Contains a phenyl group instead of the piperazinyl-butanoyl moiety.

    Ethyl 2-(4-methylthiazol-5-yl)acetate: Similar thiazole ring but with an acetate group instead of the carboxylate group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H20N4O5S/c1-3-24-14(23)13-9(2)17-15(25-13)18-10(20)4-5-12(22)19-7-6-16-11(21)8-19/h3-8H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

RARQPBGNYBRNIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2)C

Origin of Product

United States

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